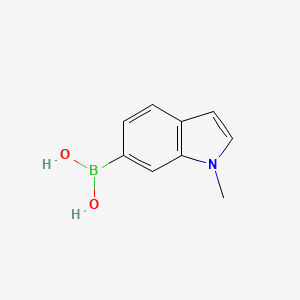

(1-methyl-1H-indol-6-yl)boronic acid

Description

Properties

IUPAC Name |

(1-methylindol-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO2/c1-11-5-4-7-2-3-8(10(12)13)6-9(7)11/h2-6,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLPMVAGELUJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CN2C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617207 | |

| Record name | (1-Methyl-1H-indol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346585-03-3 | |

| Record name | (1-Methyl-1H-indol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Synthesis of (1-Methyl-1H-indol-6-yl)boronic Acid

[1]

Executive Summary & Strategic Analysis

Target Molecule: (1-Methyl-1H-indol-6-yl)boronic acid Core Structure: Indole scaffold with N1-methylation and C6-boronic acid functionality.[1][2] Primary Application: Suzuki-Miyaura cross-coupling for biaryl synthesis in medicinal chemistry (e.g., kinase inhibitors).[1]

Synthetic Strategy: The "Protection-First" Approach

The synthesis of this compound presents a specific regiochemical challenge: the indole C2 proton is relatively acidic (

Therefore, the authoritative route dictates a two-step sequence:

-

N-Methylation: Locks the tautomeric system and removes the acidic N-H proton, preventing quenching of organometallic reagents.[1]

-

C6-Borylation: Executes a Halogen-Lithium Exchange (HLE) or Palladium-catalyzed borylation.[1]

While Palladium-catalyzed (Miyaura) borylation is safer for large-scale manufacturing (avoiding pyrophoric lithium reagents), the Cryogenic Lithiation route is preferred for laboratory-scale synthesis of the free boronic acid because it yields the acid directly upon workup, whereas Miyaura yields the pinacol ester (requiring a subsequent hydrolysis step).[1]

Visual Synthesis Workflow

The following diagram outlines the two primary pathways. Route A is the focus of this guide for direct acid synthesis.[1]

Caption: Comparative workflow showing the direct Lithiation route (Route A) versus the Pd-catalyzed route (Route B).

Detailed Experimental Protocols

Step 1: N-Methylation of 6-Bromoindole

This step is critical to prevent side reactions during lithiation.[1] We utilize Sodium Hydride (NaH) for irreversible deprotonation.[1]

-

Reagents: 6-Bromoindole (1.0 equiv), NaH (60% dispersion, 1.2 equiv), Iodomethane (MeI, 1.1 equiv), DMF (anhydrous).[1]

-

Safety: NaH releases hydrogen gas.[1] MeI is a suspect carcinogen and alkylating agent.[1]

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) under Argon. Add anhydrous DMF (0.2 M concentration relative to indole).[1]

-

Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 minutes. The solution will turn from clear to a suspension/slurry.

-

Addition: Add a solution of 6-Bromoindole in minimal DMF dropwise. Evolution of

gas will occur.[1] Stir at 0°C for 30 min. -

Alkylation: Add MeI dropwise via syringe. Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). Product (

) is less polar than SM.[1] -

Workup: Quench carefully with ice water. Extract with EtOAc (3x).[1] Wash organics with water (to remove DMF) and brine. Dry over

.[1][3] -

Purification: Flash column chromatography (Hexane/EtOAc).

Step 2: Cryogenic Halogen-Lithium Exchange (HLE)

This is the "make-or-break" step.[1] The choice between n-BuLi and t-BuLi is dictated by the competition between HLE and C2-deprotonation.[1]

-

Recommendation: Use t-BuLi (2.0 equiv) if available.[1] It performs HLE significantly faster than C2-deprotonation.[1] If using n-BuLi, strict temperature control (-78°C) is mandatory to avoid the C2-lithiated byproduct.[1]

Protocol (using n-BuLi for accessibility):

-

Setup: Flame-dry a 3-neck RBF equipped with a low-temperature thermometer. Flush with Argon.

-

Dissolution: Dissolve 6-Bromo-1-methylindole (1.0 equiv) in anhydrous THF (0.15 M).

-

Cryogenic Cooling: Cool to -78°C (Dry ice/Acetone). Wait 15 mins to ensure internal temperature is -78°C.

-

Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise down the side of the flask over 10 minutes.

-

Borate Quench: Add Triisopropyl borate (

, 1.5 equiv) rapidly in one portion. -

Warming: Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to 0°C over 1 hour.

-

Hydrolysis: Quench with 1M HCl (aqueous). Stir vigorously for 30 mins to hydrolyze the boronate ester to the acid.

-

Extraction: Extract with EtOAc. The boronic acid may be amphoteric; ensure the aqueous layer is slightly acidic (pH 4-5) during extraction.

Purification & Characterization (The "Boroxine" Issue)

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This complicates NMR analysis and melting points.[1]

-

Purification: Recrystallization from Acetonitrile/Water or precipitating from Ether/Hexane is preferred over chromatography (silica binds boronic acids).[1]

-

Storage: Store at 4°C. If the solid turns to a waxy gum, it has likely dehydrated.[1] Re-suspending in water/acetone can re-form the monomeric acid.

Analytical Data Profile

| Parameter | Value / Characteristic |

| Appearance | Off-white to beige powder |

| 1H NMR (DMSO-d6) | |

| Key Diagnostic | Disappearance of Boronic acid protons upon |

| Mass Spec | ESI+: [M+H]+ often weak; look for boronate ester adducts if using MeOH.[1] |

Mechanistic Insight: The Regioselectivity Challenge

The following diagram illustrates why Step 2 requires kinetic control.

Caption: Kinetic competition between Halogen-Lithium Exchange (Path A) and C2-Deprotonation (Path B).[1]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<30%) | Incomplete lithiation or water in THF.[1] | Titrate n-BuLi before use.[1] Distill THF over Na/Benzophenone. |

| Regioisomers (C2) | Reaction temp rose above -70°C. | Use t-BuLi (2 equiv) for faster exchange at -78°C. |

| Protodeboronation | Acidic workup too harsh or prolonged.[1] | Adjust pH to 5-6, not <2.[1] Extract immediately. |

| "Sticky" Solid | Formation of Boroxine (trimer).[1] | This is normal. Use as-is or recrystallize from Acetone/H2O.[1] |

References

-

Miyaura Borylation of Indoles

-

Lithiation of N-Protected Indoles

-

Synthesis of 1-Methylindole (Precursor Protocol)

-

Commercial Precursor Data

Sources

- 1. 6-Bromo-1-methyl-1H-indole | C9H8BrN | CID 15546854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 6-Bromo-1-methyl-1H-indole | 125872-95-9 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

physical properties of (1-methyl-1H-indol-6-yl)boronic acid

Executive Summary

(1-Methyl-1H-indol-6-yl)boronic acid (CAS: 346585-03-3) is a specialized heterocyclic organoboron reagent used primarily in the synthesis of pharmaceutical agents targeting kinase pathways and G-protein coupled receptors (GPCRs). As a C6-substituted indole derivative, it offers a strategic entry point for functionalizing the benzenoid ring of the indole scaffold, a region often critical for allosteric binding interactions in drug design. This guide details its physicochemical properties, handling requirements, and synthetic utility, emphasizing the management of its equilibrium with boroxine anhydrides.

Chemical Identity & Structural Characterization[1][2][3]

This compound consists of an indole core methylated at the N1 position and functionalized with a boronic acid moiety at the C6 position. The C6 position is electronically distinct from the highly nucleophilic C3 position, providing unique regiochemical stability during cross-coupling protocols.

| Property | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 346585-03-3 |

| Molecular Formula | C₉H₁₀BNO₂ |

| Molecular Weight | 174.99 g/mol |

| SMILES | CN1C=CC2=C1C=C(C=C2)B(O)O |

| InChI Key | Calculated: SYWDZJWBRYIJJB-UHFFFAOYSA-N (Verify against specific isomer) |

| Appearance | White to off-white/beige powder |

Physical & Thermodynamic Properties[5]

The physical state of this compound is heavily influenced by its dehydration equilibrium. Like most arylboronic acids, it exists in a dynamic equilibrium with its cyclic trimeric anhydride (boroxine).

Boroxine Equilibrium

In the solid state and in non-polar solvents, the compound spontaneously dehydrates to form a six-membered boroxine ring. This process is reversible upon exposure to water or nucleophilic solvents.

Figure 1: The reversible dehydration of this compound to its boroxine trimer.

Solubility Profile

-

High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Methanol (MeOH).

-

Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate (often requires small addition of MeOH).

-

Low Solubility: Water (neutral pH), Hexanes, Diethyl ether.

-

Note: Solubility in aqueous media increases significantly at pH > 10 due to the formation of the tetrahedral boronate anion [Ar-B(OH)₃]⁻.

Thermal Properties

-

Melting Point: Typically observed between 100–150°C (broad range).

-

Technical Insight: Sharp melting points are rarely observed for this class because the dehydration to boroxine often occurs during the heating ramp, depressing and broadening the observed melting transition.

-

Chemical Reactivity & Handling

Stability & Protodeboronation

Indole boronic acids are susceptible to protodeboronation (cleavage of the C-B bond) under acidic conditions or high temperatures.

-

Risk Factor: While C3-boronic acids are extremely unstable due to the high electron density at C3, the C6-isomer is relatively robust .

-

Mechanism: Protonation at C3 can trigger a cascade leading to decomposition.

-

Mitigation: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Avoid prolonged exposure to strong acids.

Purification Challenges

Purification by silica gel chromatography can be difficult due to the "streaking" caused by the reversible interaction between the boronic acid hydroxyls and the silanols on the silica surface.

-

Protocol Tip: Add 1% Triethylamine or 1% Acetic Acid to the eluent to suppress these interactions, or convert to the pinacol ester in situ prior to purification.

Synthetic Utility: Suzuki-Miyaura Cross-Coupling[2][4][6][7]

The primary application of this reagent is in the construction of biaryl scaffolds via Pd-catalyzed cross-coupling.

Standardized Coupling Protocol

This protocol minimizes protodeboronation while maximizing yield.

Reagents:

-

This compound (1.2 equiv)

-

Aryl Halide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Workflow:

-

Degassing: Sparge solvents with Argon for 15 minutes. Oxygen is the primary cause of homocoupling side-products.

-

Addition: Combine aryl halide, boronic acid, and base in the reaction vessel. Add catalyst last.

-

Reaction: Heat to 80–90°C. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Figure 2: Optimized workflow for Suzuki-Miyaura coupling using this compound.

Preparation from Precursor

If the boronic acid is not available commercially, it is synthesized from 6-bromo-1-methylindole via Lithium-Halogen exchange.

-

Reagents: t-BuLi (2 equiv) at -78°C, followed by Trimethyl Borate B(OMe)₃.

-

Critical Step: The quench with dilute acid must be controlled to prevent hydrolysis of the N-methyl group or decomposition of the indole ring.

References

-

CymitQuimica . This compound Product Data. Retrieved from

-

ChemicalBook . Indole-6-boronic acid Synthesis and Properties. Retrieved from

-

National Institutes of Health (NIH) . Indolylboronic Acids: Preparation and Applications. PMC6843232. Retrieved from

-

Organic Syntheses . Preparation of 1-Methylindole Derivatives. Org. Synth. Coll. Vol. 6, 104. Retrieved from

-

Sigma-Aldrich .[1][2] Product Specification: Indole Boronic Acids. Retrieved from

Sources

(1-methyl-1H-indol-6-yl)boronic acid CAS number and properties

An In-depth Technical Guide to (1-methyl-1H-indol-6-yl)boronic acid: Synthesis, Properties, and Core Applications

Abstract

This compound is a specialized chemical building block of significant interest to the pharmaceutical and materials science sectors. As a derivative of indole, a privileged scaffold in medicinal chemistry, this compound serves as a critical reagent for introducing the 1-methylindole moiety into more complex molecular architectures.[1][2] Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the efficient formation of carbon-carbon bonds.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, established synthetic strategies, and a validated protocol for its application in Suzuki-Miyaura coupling. It is intended to serve as a vital resource for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their work.

Introduction: The Strategic Importance of Indole-Based Boronic Acids

The Indole Scaffold: A Privileged Motif in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a favored structural motif for targeting various receptors and enzymes. Consequently, the functionalization of the indole core is a central theme in the pursuit of novel therapeutics.

Boronic Acids: Versatile Reagents for Modern Synthesis

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis. Their stability, low toxicity, and exceptional performance in palladium-catalyzed cross-coupling reactions make them superior to many other organometallic reagents.[3][5] The Suzuki-Miyaura reaction, which utilizes organoboron compounds, is one of the most powerful and widely used methods for constructing C-C bonds, a testament to the utility of this class of compounds.[4][6][7] The fusion of the valuable indole scaffold with the synthetic flexibility of the boronic acid functional group provides a powerful platform for innovation.

Core Compound Profile: this compound

Identification and Physicochemical Properties

This compound is a stable, solid material under standard laboratory conditions. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 346585-03-3 | [8] |

| Molecular Formula | C₉H₁₀BNO₂ | [8] |

| Molecular Weight | 174.99 g/mol | [8][9] |

| Appearance | Solid (typically white to off-white) | [8][10] |

| Purity | ≥95% (typical commercial grade) | [8][9] |

| Melting Point | Data not available; for reference, the parent Indole-6-boronic acid melts at 177-181 °C.[11] | N/A |

| Solubility | Generally low solubility in water; soluble in many organic solvents like THF, DMF, and Dioxane. Boronic acid solubility can be formulation-dependent.[12] | N/A |

| Storage | Recommended to store under an inert atmosphere, refrigerated, and protected from moisture. | N/A |

Synthesis and Manufacturing Insights

Common Synthetic Routes to Indolylboronic Acids

The synthesis of indolylboronic acids can be approached through several established methodologies. The choice of route often depends on the availability of starting materials and the desired substitution pattern. The two primary strategies involve either a halogen-metal exchange followed by borylation or a direct C-H activation/borylation.

Caption: General synthetic strategies for producing indolylboronic acids.

A Representative Synthetic Protocol: Halogen-Metal Exchange

This protocol is adapted from the synthesis of the parent indole-6-boronic acid and represents a robust method for preparing the target compound from 6-bromo-1-methyl-1H-indole.[13]

Expertise & Causality: This method is chosen for its high regioselectivity. Starting with the 6-bromo isomer ensures the boronic acid is introduced exclusively at the C-6 position. The use of very low temperatures (-78 °C) is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. Tributyl borate is used as the boron source, which, after acidic workup, hydrolyzes to the desired boronic acid.

Step-by-Step Methodology:

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen or argon inlet. Maintaining an inert atmosphere is crucial to prevent quenching of the organolithium intermediate by atmospheric moisture or oxygen.

-

Dissolution: Dissolve 6-bromo-1-methyl-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, ~2.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The second equivalent is to ensure complete deprotonation if any acidic protons are present. Stir for 30 minutes at -78 °C.

-

Borylation: Add triisopropyl borate (1.5 eq) dropwise, again maintaining a temperature below -70 °C. The reaction is highly exothermic.

-

Warming & Quench: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Workup: Cool the mixture to 0 °C and carefully quench by adding 1 M hydrochloric acid (HCl) until the pH is ~2.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.

Key Applications in Research and Development

The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6] This reaction enables the formation of a C-C bond between the indole C-6 position and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate. This capability is foundational for building complex molecular libraries for drug screening and developing advanced organic materials.[2]

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Mechanistic Considerations and Causality in Experimental Design

The success of a Suzuki-Miyaura coupling hinges on the careful selection of its components.

-

Catalyst: A palladium(0) source is required. Often, a stable Pd(II) precatalyst is used which is reduced in situ. The choice of phosphine ligand is critical; ligands like triphenylphosphine (PPh₃) are common, while more sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) can dramatically improve reaction efficiency, especially with challenging substrates like aryl chlorides.

-

Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[7] Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are frequently used. The choice of base can influence reaction rates and prevent side reactions like protodeboronation.

-

Solvent: A solvent system that can dissolve both the organic and inorganic reagents is necessary. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are standard choices. The water helps to dissolve the inorganic base and facilitate the formation of the active boronate.

Detailed Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Self-Validating System: This protocol includes steps for reaction monitoring (TLC/LC-MS) and rigorous purification, ensuring the integrity of the final product.

-

Reagent Preparation: In a reaction vessel, combine this compound (1.1 eq), the aryl halide coupling partner (1.0 eq), and the base (e.g., potassium carbonate, 2.5 eq).

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen) for 10-15 minutes. This is vital to prevent oxidation of the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water 4:1). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Workup: Once complete, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Final Purification: Purify the resulting crude material using flash column chromatography on silica gel to isolate the pure cross-coupled product.

Handling, Storage, and Safety Protocols

Material Safety and Hazard Profile

While a specific SDS for this compound is not universally available, data from analogous boronic acids provide a reliable safety profile.[10][14][15]

| Hazard Category | GHS Classification & Statement | Precautionary Measures |

| Skin Contact | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Contact | H319: Causes serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Inhalation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| General Handling | N/A | P264: Wash hands thoroughly after handling. Use only in a well-ventilated area. |

Best Practices for Storage and Handling

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Refrigeration (2-8°C) is recommended.[11] Boronic acids can undergo dehydration to form boroxines, especially upon heating, so consistent storage conditions are important.

-

Handling: Handle in a fume hood to avoid inhalation of dust. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid dust formation during transfer.

Conclusion: Future Perspectives

This compound is a high-value reagent that provides a direct and efficient route to novel 6-substituted 1-methylindoles. Its utility in Suzuki-Miyaura cross-coupling reactions ensures its continued relevance in the fields of drug discovery, agrochemicals, and materials science. As synthetic methodologies advance, particularly in the realm of C-H activation, the accessibility and application of this and related indole boronic acids are poised to expand, further empowering chemists to construct the complex molecules of the future.

References

- Safety Data Sheet for Methylboronic acid. (2008, November 4).

- Safety Data Sheet for 1-Methylindazole-6-boronic acid. (2010, August 27).

-

Cmoch, P., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. Available at: [Link]

-

Cmoch, P., et al. (2019). Indolylboronic Acids: Preparation and Applications. MDPI. Available at: [Link]

-

Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 487. Available at: [Link]

-

Methylboronic Acid | CH5BO2 | CID 139377 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

-

Miller, M. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

-

Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

-

Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(28), 9734–9744. Available at: [Link]

-

Ertl, P. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available at: [Link]

- Safety Data Sheet for Methylboronic acid. (2024, February 5).

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 23, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

-

Applications of Boronic Acids in Organic Synthesis - UCL Discovery. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. fishersci.pt [fishersci.pt]

- 11. 6-Indolylboronic acid = 95 147621-18-9 [sigmaaldrich.com]

- 12. DSpace [kuscholarworks.ku.edu]

- 13. Indole-6-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Technical Guide: Solubility Profile and Handling of (1-Methyl-1H-indol-6-yl)boronic Acid

[1]

Executive Summary

This compound (CAS 346585-03-3 ) is a critical organoboron building block employed in the synthesis of indole-functionalized small molecules, particularly kinase inhibitors and CNS-active agents.[1][2] While the indole scaffold provides essential pharmacophoric properties, the boronic acid moiety introduces specific solubility and stability challenges.

This guide provides a definitive technical analysis of the solubility landscape of this reagent.[1] It moves beyond simple "soluble/insoluble" binary classifications to explore the mechanistic interactions between solvent and solute, the equilibrium of boroxine formation, and the risks of protodeboronation in various media.

Chemical Identity & Physical Profile[1][2][3][4]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 346585-03-3 |

| Molecular Formula | C₉H₁₀BNO₂ |

| Molecular Weight | 175.00 g/mol |

| Physical State | White to off-white solid |

| pKa (Calculated) | ~8.5 (Boronic acid ionization) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |

Solubility Landscape

The solubility of this compound is governed by two competing factors: the lipophilicity of the methylated indole ring and the hydrogen-bond donating/accepting capability of the boronic acid group [B(OH)₂].

Solvent Compatibility Matrix

The following table categorizes solvents based on dissolution efficiency and chemical stability.

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes & Risks |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Preferred for Stock Solutions. High dielectric constant disrupts intermolecular H-bonding of the boronic acid dimer/trimer.[1] Risk: High boiling points make removal difficult; DMSO can act as an oxidant at high temps.[1] |

| Polar Protic | Methanol, Ethanol | Good (20–50 mg/mL) | High Risk of Solvolysis. Boronic acids readily form dialkyl boronate esters in alcohols (equilibrium process).[1] While soluble, the species in solution is often a mixture of acid and ester. |

| Ethers | THF, 1,4-Dioxane, DME | Moderate (10–30 mg/mL) | Ideal for Reactions. Good balance of solubility and inertness.[1] Often used as co-solvents with water in Suzuki couplings.[1] THF solutions may require gentle warming.[1] |

| Chlorinated | DCM, Chloroform | Low to Moderate | Purification Only. Useful for extraction but poor for dissolving bulk solids.[1] Boronic acids often "crash out" or form gels due to boroxine networking.[1] |

| Hydrocarbons | Hexane, Heptane | Insoluble | Antisolvent. Used to precipitate the product during purification or to wash away non-polar impurities.[1] |

| Aqueous | Water | pH Dependent | Low solubility at neutral pH.[1] Soluble at pH > 10 (formation of boronate anion [Ar-B(OH)₃]⁻), but this accelerates protodeboronation . |

The Boroxine Equilibrium Cycle

In the solid state and in non-polar solvents, this compound exists in equilibrium with its trimeric anhydride form, the boroxine . This dehydration is reversible but impacts solubility kinetics.[1]

-

Dry Solvents (DCM/Toluene): Favor boroxine formation (lower solubility, potential precipitation).[1]

-

Wet Solvents / Lewis Bases (THF/Water/DMSO): Shift equilibrium toward the monomeric boronic acid [Ar-B(OH)₂] or "ate" complexes, enhancing solubility.

Stability: The Protodeboronation Risk

The indole ring is electron-rich.[1] Introducing a boronic acid at the C6 position creates a system susceptible to protodeboronation (cleavage of the C-B bond replaced by C-H), particularly under forcing conditions.

Mechanism of Degradation[6][7]

-

Base-Catalyzed (Hydrolytic): At high pH, the boronate anion forms.[1][3] The electron-rich indole ring can facilitate ipso-protonation, leading to C-B bond cleavage.[1]

-

Metal-Catalyzed: Pd(II) species in Suzuki couplings can sometimes facilitate deboronation if transmetalation is slow.[1]

Critical Insight: The N-methyl group at position 1 prevents N-deprotonation but increases the electron density of the ring system compared to naked indole, slightly increasing the risk of electrophilic attack (and thus protodeboronation) compared to electron-deficient aryl boronic acids.

Experimental Workflows

Standard Dissolution Protocol (For Stock Solutions)

Use this protocol for analytical standards or screening plates.[1]

-

Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide).[1]

-

Concentration: Target 50 mM to 100 mM.

-

Procedure:

-

Storage: Store at -20°C. Stable for ~1 month. If precipitate forms upon thawing, sonicate/warm to 30°C to redissolve (boroxine hydrolysis).[1]

Suzuki-Miyaura Coupling Solvent Optimization

Use this workflow to select the optimal solvent system for synthesis.

Objective: Maximize cross-coupling yield while minimizing protodeboronation.

Visualization: Solubility & Reactivity Workflow

The following diagram illustrates the dynamic equilibrium of the boronic acid in solution and the pathways leading to either successful reaction or degradation.

Caption: Dynamic equilibrium of this compound in solution. Solvation dictates the ratio of monomer to trimer, influencing reactivity and stability.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / High Starting Material | Protodeboronation of the boronic acid.[1][6] | Switch to anhydrous conditions with a weaker base (e.g., K₃PO₄ in Toluene).[1] Use a boronate ester (pinacol) instead of the free acid.[1][7] |

| Incomplete Dissolution in THF | Formation of boroxine trimer.[1] | Add a small amount of water (1–5% v/v) or methanol to break the trimer network. |

| Streaking on TLC | Boronic acid interaction with silica.[1] | Add 1% Triethylamine to the eluent or convert to pinacol ester in situ before purification.[1] |

References

-

CymitQuimica. this compound Product Page. Retrieved from

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1] (General reference on boronic acid stability mechanisms).

-

Sigma-Aldrich. Indole-5-boronic acid Physical Properties. (Analogous compound data used for solubility tiering). Retrieved from

-

Yan, J., et al. (2010).[1] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[1] (Mechanistic grounding for Section 4).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of (1-Methyl-1H-indol-6-yl)boronic acid

Abstract

(1-methyl-1H-indol-6-yl)boronic acid is a synthetic organoboron compound featuring a methylated indole scaffold. While direct, extensive biological data for this specific molecule is not widely published, its constituent motifs—the indole ring and the boronic acid group—are hallmarks of numerous biologically active agents. This guide synthesizes information from structurally related compounds to build a strong, evidence-based case for its potential therapeutic activities. We hypothesize primary activities as a serine protease inhibitor and a modulator of the tryptophan catabolism pathway via inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). Detailed, field-proven experimental protocols are provided to enable researchers to systematically investigate these hypotheses. This document serves as a foundational guide for drug development professionals aiming to explore the therapeutic potential of this and similar indole-boronic acid derivatives.

Introduction: A Molecule of Inferred Potential

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a vast array of natural products and synthetic drugs with activities spanning anticancer, antimicrobial, and anti-inflammatory domains.[1][2] The methylation at the N1 position of the indole ring is a common modification known to influence metabolic stability and receptor affinity.[3][4] Complementing this is the boronic acid moiety, a versatile functional group renowned for its ability to form reversible covalent bonds with the active site serine residues of enzymes, making it a powerful pharmacophore for designing potent enzyme inhibitors.[5][6][7]

This compound combines these key features. Although this specific molecule is not extensively characterized in biological literature, the well-documented activities of arylboronic acids and indole derivatives allow us to formulate strong, testable hypotheses regarding its potential biological functions. This guide will focus on two high-probability target classes: serine proteases and the immuno-oncology target, IDO1.

Physicochemical Properties and Handling

While specific experimental data for this compound is limited, general properties of arylboronic acids can be inferred.

| Property | Anticipated Characteristic | Rationale & Handling Considerations |

| Form | Solid powder at room temperature. | Standard laboratory handling procedures for solid reagents apply. |

| Solubility | Low aqueous solubility, improved in organic solvents (e.g., DMSO, DMF, Methanol). | For biological assays, prepare a concentrated stock solution in 100% DMSO. Subsequent dilutions into aqueous assay buffers should ensure the final DMSO concentration is non-inhibitory (typically ≤1%). |

| Stability | Prone to dehydration to form boroxines (trimeric anhydrides). Generally stable for storage. | Store in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize boroxine formation. Boroxines typically revert to the monomeric boronic acid in aqueous media. |

| pKa | Estimated to be in the range of 8.5-9.5.[8] | The acidity of the boronic acid is crucial for its interaction with serine hydrolases. The pKa can be lowered by the presence of polyols, which may be a consideration in formulation.[8] |

This data is inferred from related arylboronic acid compounds. Experimental verification is recommended.

Hypothesized Biological Activity I: Serine Protease Inhibition

The boronic acid group is a well-established "warhead" for the inhibition of serine proteases.[9] It acts as a transition-state analog, forming a reversible, covalent tetrahedral adduct with the catalytic serine residue in the enzyme's active site, effectively blocking substrate hydrolysis.[6][10] Arylboronic acids, in particular, have been shown to be potent competitive inhibitors of proteases like chymotrypsin and subtilisin.[5][11]

Mechanistic Rationale: The boron atom in this compound is electrophilic and is attacked by the nucleophilic hydroxyl group of the active site serine. This interaction is further stabilized by the active site histidine, which facilitates the process, mimicking the tetrahedral intermediate of peptide bond cleavage.[10] This mechanism makes the compound a prime candidate for inhibiting serine proteases involved in pathologies such as cancer, coagulation disorders, and viral replication.[10][12]

Proposed Experimental Workflow: Serine Protease Inhibition Assay

This workflow provides a robust method for determining the inhibitory potential of the compound against a model serine protease, such as trypsin or chymotrypsin.

Caption: The role of IDO1 in immune suppression and its inhibition.

Proposed Experimental Workflow: Cell-Based IDO1 Assay

This workflow uses a cell-based model to measure the functional inhibition of IDO1 activity by quantifying the production of its downstream metabolite, kynurenine.

Detailed Protocol: HeLa Cell-Based IDO1/Kynurenine Assay

Objective: To determine the IC50 of the test compound against interferon-gamma (IFNγ)-induced IDO1 activity in HeLa cells.

Materials:

-

Cell Line: HeLa cells (human cervical cancer cell line)

-

Reagents: Recombinant Human IFNγ, Trichloroacetic acid (TCA), Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Apparatus: 96-well cell culture plates, 96-well clear flat-bottom plates for colorimetric reading, incubator (37°C, 5% CO₂), microplate reader (490 nm).

Procedure:

-

Cell Culture and Plating:

-

Culture HeLa cells according to standard protocols.

-

Seed cells into a 96-well cell culture plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment and IDO1 Induction:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of medium containing the test compound at various concentrations. Include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control and a vehicle control (DMSO).

-

Add IFNγ to all wells (except for the no-stimulation control) to a final concentration of 100 ng/mL to induce IDO1 expression.

-

Incubate the plate for 48-72 hours.

-

-

Kynurenine Measurement:

-

After incubation, carefully collect 75 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Add 25 µL of 30% (w/v) TCA to each well to precipitate proteins. Incubate at 50°C for 30 minutes.

-

Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.

-

Carefully transfer 75 µL of the clear supernatant to a new 96-well plate.

-

Add 75 µL of Ehrlich’s Reagent to each well. A yellow color will develop upon reaction with kynurenine.

-

Incubate at room temperature for 10 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Prepare a standard curve using known concentrations of L-Kynurenine to quantify the amount produced in the cell supernatants.

-

Calculate the percent inhibition of kynurenine production for each compound concentration relative to the IFNγ-stimulated vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

-

Conclusion and Future Directions

The structural components of this compound provide a compelling, rational basis for hypothesizing its biological activity as an inhibitor of serine proteases and the immuno-oncology target IDO1. The experimental protocols detailed in this guide offer robust, validated methods for testing these hypotheses.

Positive results from these initial screens would warrant further investigation, including:

-

Selectivity Profiling: Testing against a panel of different serine proteases to determine inhibitory specificity.

-

Mechanism of Action Studies: Performing enzyme kinetics to confirm the mode of inhibition (e.g., competitive, non-competitive).

-

Structural Biology: Co-crystallization studies to visualize the binding mode within the target's active site.

-

In Vivo Efficacy: Advancing promising candidates into relevant animal models for disease.

This document provides the foundational framework and practical tools necessary for researchers to unlock the potential of this compound and contribute to the development of novel therapeutics.

References

-

Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences, 68(2), 478-480. [Link]

-

Taresco, V., & Alexander, C. (2018). Mechanism of serine protease inhibition by boronic acids. ResearchGate. [Link]

-

Williams, S. A., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 52(10), 3098–3101. [Link]

-

Yin, J., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 1037309. [Link]

-

Koehler, R. F., & Ducep, J. B. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences of the United States of America, 68(2), 478-480. [Link]

-

Withers-Martinez, C., et al. (2021). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 118(20), e2025816118. [Link]

-

He, W., et al. (2020). Serendipitous discovery of aryl boronic acids as β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(2), 126795. [Link]

-

Yin, J., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13. [Link]

-

Li, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7293. [Link]

-

Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. (2020). Journal of Physics: Conference Series, 1529, 042079. [Link]

-

Van der Vart, F., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of the American Chemical Society, 141(40), 15817-15827. [Link]

-

Indoleamine 2,3-dioxygenase. Wikipedia. [Link]

-

Mitchell, C. A., et al. (2019). Exploring the potential of boronic acids as inhibitors of OXA-24/40 β-lactamase. Protein Science, 28(5), 967-976. [Link]

-

Wang, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Advances, 12(1), 1-11. [Link]

-

Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. ResearchGate. [Link]

-

Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]

-

Bielawska, A., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3496. [Link]

-

Popiołek, R., et al. (2023). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. Molecules, 28(14), 5344. [Link]

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (2021). Current Organic Synthesis, 18(1), 2-23. [Link]

-

1H-Indazole-6-boronic acid. PubChem. [Link]

-

Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

-

Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Marinaro, W. A., & Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Lin, Y. R., et al. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology, 15, 1370258. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Molecules, 27(2), 534. [Link]

-

Nong, X. H., et al. (2015). Isolation, Characterization, and Bioactivity Evaluation of 3-((6-Methylpyrazin-2-yl)methyl)-1H-indole, a New Alkaloid from a Deep-Sea-Derived Actinomycete Serinicoccus profundi sp. nov. Marine Drugs, 13(7), 4196-4204. [Link]

-

López-Moral, A., et al. (2025). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Molecules, 30(19), 3456. [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. mdpi.com [mdpi.com]

- 10. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (1-methyl-1H-indol-6-yl)boronic acid with Aryl Halides

Introduction: Synthesizing the Privileged Indole Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its significance is particularly pronounced in the synthesis of biaryl and hetero-biaryl structures, which are core components of numerous pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide focuses on a specific, high-value transformation: the palladium-catalyzed coupling of (1-methyl-1H-indol-6-yl)boronic acid with various aryl halides.

The indole motif is a privileged scaffold in medicinal chemistry, and the ability to functionalize its benzenoid ring at the C6-position opens avenues to novel chemical entities with significant therapeutic potential. This document provides an in-depth exploration of the reaction mechanism, a detailed guide to optimizing reaction conditions, step-by-step experimental protocols, and troubleshooting advice tailored for this specific class of substrates.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][4] The generally accepted mechanism involves three key sequential steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide to a coordinatively unsaturated Pd(0) complex (often bearing phosphine or N-heterocyclic carbene ligands). This step forms a square-planar Pd(II) intermediate.[4][5] The reactivity of the aryl halide is critical here, with the rate of reaction typically following the trend I > Br > Cl.[6]

-

Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The boronic acid is first activated by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[1][7] This boronate then displaces the halide on the Pd(II) complex, forming a new Pd-C bond with the indole ring. The choice of base and solvent is paramount for the efficiency of this step.[8]

-

Reductive Elimination: In the final step, the two organic groups (the aryl group from the halide and the indole group from the boronic acid) on the Pd(II) center couple and are eliminated from the coordination sphere. This forms the desired C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of coupling this compound hinges on the careful selection of several key components. Heteroaromatic substrates, like indoles, can present unique challenges, including potential catalyst inhibition by the nitrogen lone pair and a higher propensity for protodeboronation.[4][9]

| Parameter | Recommendation | Rationale & Expert Insights |

| Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable sources of Pd(0) (formed in situ) and are often paired with external ligands.[4][10] Pd(PPh₃)₄ is a pre-formed Pd(0) complex suitable for many applications but can be sensitive to air and moisture. |

| Ligand | Buchwald-type phosphines (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | Electron-rich, bulky phosphine ligands are highly effective as they promote the oxidative addition step and stabilize the active catalyst.[9][11] NHCs are also excellent ligands, offering high stability and activity, particularly for less reactive aryl chlorides.[7][12] For heteroaryl substrates, robust ligands are crucial to prevent catalyst deactivation.[9] |

| Aryl Halide (Ar-X) | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Reactivity follows the order I > Br > OTf > Cl.[6] While aryl iodides and bromides are more reactive, modern catalyst systems show excellent performance with the more economical and readily available aryl chlorides.[11][13] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | An aqueous solution of a moderately strong inorganic base is typically required. K₃PO₄ is often effective for challenging couplings. Stronger bases like NaOH can accelerate the reaction but may increase the risk of side reactions, including boronic acid degradation.[8] |

| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A biphasic solvent system is common, allowing the organic substrates and catalyst to reside in the organic phase while the inorganic base is dissolved in the aqueous phase.[4][14] Water is often essential for dissolving the base and facilitating the formation of the active boronate species.[14][15] |

| Temperature | 60 - 110 °C | The required temperature depends on the reactivity of the aryl halide and the catalyst system. Aryl bromides often react at lower temperatures (e.g., 80 °C), while aryl chlorides may require higher temperatures (>100 °C) to achieve a reasonable reaction rate.[16] |

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required based on the specific aryl halide used.

Protocol 1: General Procedure for Coupling with an Aryl Bromide

This protocol uses a common and effective catalyst system.

Reagents & Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.5 equivalents)

-

Toluene and Deionized Water (e.g., 4:1 v/v)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₂CO₃.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvents (toluene and water) via syringe.

-

Reaction: Place the vessel in a preheated oil bath at 90-100 °C and stir vigorously for 4-18 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the aryl bromide starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Field-Proven Insights

Even with optimized protocols, challenges can arise, particularly with heteroaromatic substrates.

-

Issue: Low Yield / No Reaction

-

Potential Cause: Inactive catalyst.

-

Solution: Ensure a truly inert atmosphere, as oxygen can deactivate the Pd(0) catalyst. Use freshly degassed solvents. Consider a more robust ligand like XPhos or an NHC-based system, especially for aryl chlorides.

-

-

Issue: Significant Protodeboronation (Formation of 1-methyl-1H-indole)

-

Potential Cause: The C-B bond is cleaved by a proton source before transmetalation can occur. This is a known side reaction for heteroaryl boronic acids.[4][17]

-

Solution: Minimize the amount of water in the reaction or use a non-aqueous base/solvent system (e.g., KF in THF).[7] Sometimes, using the boronic ester (e.g., pinacol ester) instead of the boronic acid can increase stability and reduce this side reaction.[18]

-

-

Issue: Homocoupling of Boronic Acid (Formation of a di-indole species)

-

Potential Cause: This side reaction can be promoted by oxygen or high catalyst loading.[17]

-

Solution: Rigorously exclude oxygen from the reaction. Ensure the stoichiometry is correct and avoid excessive catalyst loading.

-

-

Issue: Difficulty in Purification

-

Potential Cause: Residual palladium or ligand byproducts.

-

Solution: After the reaction, consider filtering the diluted organic solution through a pad of Celite to remove palladium black. Specific scavengers can also be used to remove residual palladium before chromatography.

-

By understanding the mechanistic underpinnings and carefully selecting the reaction components, the Suzuki-Miyaura coupling of this compound with aryl halides can be a highly reliable and efficient method for the synthesis of valuable biaryl indole derivatives.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

-

Yoneda, S. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (2019). Journal of Chemical Sciences, 131(71). Indian Academy of Sciences. Retrieved from [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Retrieved from [Link]

-

Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. (n.d.). ACS. Retrieved from [Link]

-

Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. (n.d.). PMC - NIH. Retrieved from [Link]

-

Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017, May 24). Organometallics - ACS Publications. Retrieved from [Link]

-

Suzuki–Miyaura Cross‐Coupling. (n.d.). ResearchGate. Retrieved from [Link]

-

DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (n.d.). PMC. Retrieved from [Link]

-

Optimization of Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. Retrieved from [Link]

-

A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (n.d.). PMC. Retrieved from [Link]

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PMC. Retrieved from [Link]

-

New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. (2021, November 16). RSC Publishing. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. (2017, January 23). MDPI. Retrieved from [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]

-

Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO. Retrieved from [Link]

-

Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews (RSC Publishing). DOI:10.1039/C3CS60197H. Retrieved from [Link]

-

Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023, September 27). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. arodes.hes-so.ch [arodes.hes-so.ch]

- 9. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]

- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

Application and Protocols for the Use of (1-Methyl-1H-indol-6-yl)boronic Acid in Fragment-Based Drug Discovery

Introduction: The Strategic Advantage of (1-Methyl-1H-indol-6-yl)boronic Acid in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3][4] FBDD focuses on screening small, low-molecular-weight molecules, or "fragments," which typically bind with low affinity but high ligand efficiency to their biological targets.[1][4][5] This approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.

Within the vast landscape of chemical fragments, this compound emerges as a fragment of significant strategic value. This molecule synergistically combines the desirable features of two key pharmacophores: the indole scaffold and the boronic acid moiety.

-

The Indole Scaffold: A Privileged Structure. The indole ring is a ubiquitous feature in a multitude of natural products and FDA-approved drugs, earning it the designation of a "privileged structure."[6][7][8] Its bicyclic aromatic nature allows it to participate in a rich variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it a versatile scaffold for engaging with diverse protein targets.[6][8] The N-methylation at the 1-position of the indole ring in this compound serves to block the hydrogen bond donor capability at this position, which can be advantageous in tuning selectivity and metabolic stability.[7]

-

The Boronic Acid Moiety: A Versatile Chemical Handle. Boronic acids have gained prominence in medicinal chemistry, most notably with the success of drugs like bortezomib.[9][10][11] This functional group is a bioisostere of the carboxylic acid and can act as a strong Lewis acid.[12] A key feature of boronic acids is their ability to form reversible covalent bonds with the hydroxyl groups of serine or threonine residues, which are often found in the active sites of enzymes like proteases and hydrolases.[][14] This reversible covalent interaction can significantly enhance the binding affinity of a fragment, making it more readily detectable in biophysical screening assays.[][15][16]

The strategic combination of the indole scaffold for recognition and the boronic acid for enhanced binding and reactivity makes this compound a highly promising fragment for initiating an FBDD campaign, particularly against enzyme targets with nucleophilic residues in their active sites.

Physicochemical Properties of this compound

A successful FBDD campaign relies on the use of high-quality fragments with well-defined properties. While specific experimental data for this compound is not extensively published, we can infer its properties based on related compounds and general principles.

| Property | Estimated Value/Characteristic | Rationale and Importance in FBDD |

| Molecular Weight | ~175 g/mol | Complies with the "Rule of Three" (MW < 300 Da), ensuring higher probability of fitting into small pockets on the protein surface and better ligand efficiency.[17] |

| cLogP | ~1.5 - 2.5 | Adheres to the "Rule of Three" (cLogP < 3), indicating good solubility and reducing the likelihood of non-specific binding due to excessive lipophilicity.[17] |

| Hydrogen Bond Donors | 1 (from the boronic acid hydroxyls) | Conforms to the "Rule of Three" (HBD ≤ 3), contributing to good membrane permeability and reducing the potential for excessive desolvation penalties upon binding.[17] |

| Hydrogen Bond Acceptors | 2 (from the boronic acid hydroxyls) | Within the "Rule of Three" (HBA ≤ 3), providing opportunities for specific interactions with the target protein.[17] |

| Reactivity | Reversible covalent binder | The boronic acid can form reversible covalent bonds with serine or threonine residues, enhancing affinity and providing a clear vector for optimization.[][15] |

| Storage | Store at -20°C under an inert atmosphere. | Boronic acids can be sensitive to oxidation and dehydration. Proper storage is crucial to maintain the integrity of the fragment. |

Experimental Workflows and Protocols

The following section outlines a comprehensive workflow for utilizing this compound in an FBDD campaign, from initial screening to hit validation and structural characterization.

Workflow Overview

Caption: FBDD workflow for this compound.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak binding interactions typical of fragments.[18][19][20][21] It provides real-time kinetic data (association and dissociation rates) and affinity measurements (KD).[19][20]

Rationale: The high sensitivity of modern SPR instruments allows for the detection of low-molecular-weight fragments binding to an immobilized protein target.[18][19] This method is advantageous due to its low protein consumption and the ability to rapidly screen fragment libraries.[18][19]

Materials:

-

Purified target protein (e.g., a serine protease)

-

This compound and other fragment library members

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5)

-

Amine coupling kit

-

SPR running buffer (e.g., HBS-EP+)

-

High-quality DMSO

Procedure:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 5,000-10,000 Response Units).

-

Deactivate any remaining active esters by injecting ethanolamine-HCl.

-

-

Fragment Solution Preparation:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mM).

-

Prepare working solutions of the fragment in SPR running buffer at the desired screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

-

-

SPR Binding Analysis:

-

Inject the fragment solution over the immobilized protein surface and a reference flow cell (without protein or with an irrelevant immobilized protein) at a constant flow rate (e.g., 30 µL/min).

-

Monitor the change in response units (RU) in real-time. A significant increase in RU on the target flow cell relative to the reference cell indicates binding.

-

Allow for a sufficient dissociation phase by flowing running buffer over the chip.

-

Regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of low pH buffer).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

-

Identify fragments that show a concentration-dependent binding response.

-

For confirmed hits, perform a full kinetic analysis by injecting a range of fragment concentrations to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

-

Protocol 2: Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits and provides valuable information about the binding event.[3][22][23][24] Both ligand-observed and protein-observed NMR experiments can be employed.

Rationale: NMR is highly reliable for detecting weak interactions and is less prone to false positives from protein aggregation or assay interference.[3][24] Ligand-observed methods like Saturation Transfer Difference (STD) and WaterLOGSY are sensitive and require no protein labeling.[22][24] Protein-observed methods like 2D ¹H-¹⁵N HSQC can confirm binding and map the binding site on the protein.[22]

A. Ligand-Observed NMR (STD)

Procedure:

-

Sample Preparation:

-

Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).

-

Add this compound to the protein solution to a final concentration of 100-500 µM.

-

-

NMR Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum of the sample.

-

Acquire an STD NMR spectrum. This involves selectively saturating protein resonances and observing the transfer of saturation to the bound ligand.

-

-

Data Analysis:

-

Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD difference spectrum.

-

Protons on the fragment that are in close contact with the protein will show signals in the STD difference spectrum, confirming binding. The relative intensity of the signals can provide information about which part of the fragment is interacting with the protein.

-

B. Protein-Observed NMR (¹H-¹⁵N HSQC)

Procedure:

-

Sample Preparation:

-

Prepare a uniformly ¹⁵N-labeled sample of the target protein (typically 100-200 µM) in a suitable NMR buffer.

-

Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

-

Prepare a second sample containing the ¹⁵N-labeled protein and a 2-5 fold molar excess of this compound.

-

Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

-

-

Data Analysis:

-

Overlay the two HSQC spectra.

-

Amide peaks in the spectrum that shift or broaden upon addition of the fragment correspond to residues in or near the binding site. This chemical shift perturbation (CSP) analysis confirms binding and provides information on the location of the binding site.

-

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the protein-fragment complex, revealing the precise binding mode and key interactions.[17][25][26][27][28]

Rationale: Obtaining a co-crystal structure is the "gold standard" in FBDD as it provides a detailed 3D map of the interactions between the fragment and the target.[27][28] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[27]

Procedure:

-

Protein Crystallization:

-

Screen for crystallization conditions for the target protein using techniques like hanging drop or sitting drop vapor diffusion.

-

Optimize the crystallization conditions to obtain well-diffracting crystals.

-

-

Co-crystallization or Soaking:

-

Co-crystallization: Add this compound to the protein solution before setting up the crystallization trials.

-

Soaking: Transfer pre-grown protein crystals into a solution containing a high concentration of the fragment (typically 1-10 mM) for a defined period (minutes to hours).

-

-

X-ray Diffraction Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Solve the protein structure using molecular replacement if a homologous structure is available.

-

Build the fragment into the electron density and refine the structure of the protein-fragment complex.

-

-

Analysis of the Binding Mode:

-

Analyze the refined structure to identify key interactions (hydrogen bonds, hydrophobic contacts, and the reversible covalent bond if formed) between this compound and the target protein. This information will guide the design of more potent analogs.

-

Structure-Guided Hit-to-Lead Optimization

The high-resolution structural data obtained from X-ray crystallography is the cornerstone of the hit-to-lead optimization phase.

Caption: Iterative cycle of structure-guided hit-to-lead optimization.

By analyzing the binding mode of this compound, medicinal chemists can design new analogs with improved potency and selectivity through two primary strategies:[4]

-

Fragment Growing: Adding chemical functionality to the fragment to exploit additional interactions with the protein binding site. For example, if the indole ring is pointing towards a hydrophobic pocket, analogs with substituents at the 4, 5, or 7 positions of the indole could be synthesized to improve van der Waals contacts.

-

Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked to create a larger, higher-affinity molecule.

Conclusion

This compound represents a high-value starting point for fragment-based drug discovery campaigns. Its unique combination of a privileged indole scaffold and a versatile boronic acid warhead provides a strong foundation for identifying novel hits against a range of protein targets. The systematic application of biophysical techniques such as SPR and NMR for screening and validation, coupled with the detailed structural insights from X-ray crystallography, enables a robust and efficient pathway from fragment hit to lead candidate. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to effectively leverage the potential of this promising fragment in their drug discovery efforts.

References

-